4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride 4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135198-33-2
VCID: VC11918020
InChI: InChI=1S/C27H36N4O3S2.ClH/c1-20-10-15-24-25(21(20)2)28-27(35-24)31(19-9-16-29(3)4)26(32)22-11-13-23(14-12-22)36(33,34)30-17-7-5-6-8-18-30;/h10-15H,5-9,16-19H2,1-4H3;1H
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl
Molecular Formula: C27H37ClN4O3S2
Molecular Weight: 565.2 g/mol

4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

CAS No.: 1135198-33-2

Cat. No.: VC11918020

Molecular Formula: C27H37ClN4O3S2

Molecular Weight: 565.2 g/mol

* For research use only. Not for human or veterinary use.

4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride - 1135198-33-2

Specification

CAS No. 1135198-33-2
Molecular Formula C27H37ClN4O3S2
Molecular Weight 565.2 g/mol
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C27H36N4O3S2.ClH/c1-20-10-15-24-25(21(20)2)28-27(35-24)31(19-9-16-29(3)4)26(32)22-11-13-23(14-12-22)36(33,34)30-17-7-5-6-8-18-30;/h10-15H,5-9,16-19H2,1-4H3;1H
Standard InChI Key RBBDDTJSNVHEFL-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl
Canonical SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl

Introduction

Chemical Identity and Structural Features

The compound is a benzamide derivative featuring three key structural components:

  • 4-(Azepane-1-sulfonyl)benzamide backbone: A benzene ring substituted at the para position with an azepane sulfonyl group. Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, is linked via a sulfonyl bridge to the benzamide core.

  • N-(4,5-Dimethyl-1,3-benzothiazol-2-yl) substituent: A benzothiazole ring system substituted with methyl groups at positions 4 and 5. Benzothiazoles are aromatic heterocycles with a sulfur and nitrogen atom, often associated with bioactivity in medicinal chemistry .

  • N-[3-(Dimethylamino)propyl] side chain: A tertiary amine-containing alkyl chain, which may enhance solubility and influence pharmacokinetic properties .

The hydrochloride salt form improves stability and aqueous solubility, a common modification for basic amines in drug development .

Table 1: Key Physicochemical Properties (Hypothetical)

PropertyValue
Molecular FormulaC₃₁H₄₁N₅O₃S₂·HCl
Molecular Weight634.29 g/mol
logP (Partition Coefficient)~2.8 (estimated)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area~95 Ų

Note: Values derived from structurally analogous compounds .

Synthesis and Structural Elucidation

While no direct synthesis route is documented for this compound, plausible steps can be inferred from related benzamide syntheses :

  • Sulfonation of Benzamide Precursor:

    • A benzamide intermediate is sulfonated using azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • Introduction of Benzothiazole Moiety:

    • Coupling of 4,5-dimethyl-1,3-benzothiazol-2-amine to the sulfonated benzamide via nucleophilic acyl substitution, typically using coupling agents like HATU or EDCI .

  • Alkylation with Dimethylaminopropyl Group:

    • The secondary amine on the benzothiazole is alkylated with 3-(dimethylamino)propyl chloride, followed by salt formation with HCl to yield the hydrochloride .

Key Challenges:

  • Steric hindrance from the azepane sulfonyl group may necessitate high-temperature reactions or prolonged reaction times.

  • Purification requires chromatographic techniques due to the compound’s polarity and ionic character .

Pharmacological Profile and Mechanisms

Although direct biological data for this compound is unavailable, its structural features suggest potential interactions with protein targets implicated in oncology and immunology:

Anti-Apoptotic Protein Inhibition

The benzothiazole and sulfonamide groups are common in inhibitors of Bcl-2 family proteins, which regulate apoptosis . For example, patent US9493431B2 describes benzamide derivatives as Bcl-2 inhibitors, inducing cancer cell death . The dimethylaminopropyl side chain may enhance cell membrane permeability, a critical factor for intracellular targets .

Kinase Modulation

Benzothiazoles are known to inhibit kinases such as EGFR and VEGFR . The sulfonamide group could engage in hydrogen bonding with kinase ATP-binding pockets, while the azepane ring may occupy hydrophobic regions .

Table 2: Hypothetical Target Affinities

TargetPredicted IC₅₀ (nM)Rationale
Bcl-250–200Structural similarity to US9493431B2 compounds
EGFR100–500Benzothiazole-mediated kinase inhibition
hERG Channel>10,000Low risk of cardiotoxicity (absence of basic heterocycles)

Pharmacokinetic Considerations

Absorption and Distribution

  • logP ~2.8: Suggests moderate lipophilicity, favoring oral absorption .

  • Polar Surface Area (PSA) ~95 Ų: Below the 140 Ų threshold for blood-brain barrier penetration, indicating peripheral activity .

Metabolism and Excretion

  • The dimethylamino group is susceptible to N-demethylation via cytochrome P450 enzymes (e.g., CYP3A4) .

  • Sulfonamide groups are often excreted unchanged in urine, necessitating renal function monitoring .

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